molecular formula C22H24FN5O B2580816 2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2380095-40-7

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2580816
CAS No.: 2380095-40-7
M. Wt: 393.466
InChI Key: QQYYIJZWRWXWDW-UHFFFAOYSA-N
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Description

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of pyrimidine, piperidine, and pyridazinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: This step involves the reaction of the piperidine derivative with 4,6-dimethylpyrimidine, often using a coupling reagent.

    Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with a fluorophenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the effects of specific molecular modifications on biological activity.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c1-15-13-16(2)25-22(24-15)27-11-9-17(10-12-27)14-28-21(29)8-7-20(26-28)18-3-5-19(23)6-4-18/h3-8,13,17H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYYIJZWRWXWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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